molecular formula C8H9BrO3S B8807401 (4-Bromo-2-(methylsulfonyl)phenyl)methanol CAS No. 773873-27-1

(4-Bromo-2-(methylsulfonyl)phenyl)methanol

Cat. No. B8807401
M. Wt: 265.13 g/mol
InChI Key: WMMVLULSTWDXKF-UHFFFAOYSA-N
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Patent
US08916593B2

Procedure details

To a stirring solution of methyl 4-bromo-2-(methylsulfonyl)benzoate (1000 mg, 3.41 mmol) in THF (20 mL) at −78° C. was added DIBAL-H solution (1.0 M in hexanes, 7.50 ml, 2.20 equiv.) dropwise. The mixture was stirred for 15 min and then gradually warmed to room temperature and stirred for another 4 hour. LCMS indicated clean conversion of the starting material to the product. The reaction was quenched with sodium bicarbonate, and then concentrated to dryness. The resulting solids were stirred with DCM (100 ml) for 1 hour and then filtered. The solids were rinsed with EtOAc until the rinse was free of product. The combined filtrate were dried over sodium sulfate, concentrated to dryness to give the desired product (788 mg)
Quantity
1000 mg
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:11]=[CH:10][C:5]([C:6](OC)=[O:7])=[C:4]([S:12]([CH3:15])(=[O:14])=[O:13])[CH:3]=1.CC(C[AlH]CC(C)C)C>C1COCC1>[Br:1][C:2]1[CH:11]=[CH:10][C:5]([CH2:6][OH:7])=[C:4]([S:12]([CH3:15])(=[O:14])=[O:13])[CH:3]=1

Inputs

Step One
Name
Quantity
1000 mg
Type
reactant
Smiles
BrC1=CC(=C(C(=O)OC)C=C1)S(=O)(=O)C
Name
Quantity
7.5 mL
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for another 4 hour
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with sodium bicarbonate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
STIRRING
Type
STIRRING
Details
The resulting solids were stirred with DCM (100 ml) for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The solids were rinsed with EtOAc until the rinse
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined filtrate were dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)CO)S(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 788 mg
YIELD: CALCULATEDPERCENTYIELD 87.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.